1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine
Description
The compound 1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine (hereafter referred to as the target compound) is a piperazine derivative featuring a sulfonylpropyl group substituted with a 3-methylphenyl moiety at the N1 position and a propargyl (prop-2-ynyl) group at the N4 position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating receptor binding, pharmacokinetics, and metabolic stability .
Properties
IUPAC Name |
1-[3-(3-methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-3-8-18-10-12-19(13-11-18)9-5-14-22(20,21)17-7-4-6-16(2)15-17/h1,4,6-7,15H,5,8-14H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGHWXHEEYEGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CCCN2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine typically involves multiple steps, starting with the preparation of the sulfonylpropyl intermediate. This intermediate is then reacted with piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
Chemical Reactions Analysis
1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfonyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with receptors in the immune system, modulating inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Analysis in Piperazine Derivatives
Piperazine derivatives are often modified at the N1 and N4 positions to optimize pharmacological activity. Below is a comparative analysis of substituents in key analogues:
*Estimated based on similar sulfonylpiperazines.
Key Observations :
Pharmacological and Binding Affinity Comparisons
Piperazine derivatives are frequently evaluated for CNS activity, particularly as serotonin (5-HT) or dopamine receptor modulators:
Serotonin Receptor Affinity
- Target Compound: The 3-methylphenylsulfonyl group may mimic arylpiperazine pharmacophores (e.g., 1-(2-methoxyphenyl)piperazine in ), which are known for 5-HT1A/2A affinity. However, the propargyl substituent could reduce metabolic clearance compared to methoxy groups .
- Compound 7 and 9 (from ) : These analogues, featuring tricyclic adamantane/memantine moieties, showed enhanced 5-HT1A binding (Ki < 10 nM) due to rigid hydrophobic cores. The target compound’s propargyl group lacks such rigidity but offers synthetic simplicity.
- Naphthylsulfonyl Derivatives () : Bulky sulfonyl groups (e.g., 2-naphthyl) may improve 5-HT2A selectivity but reduce blood-brain barrier permeability compared to the target compound’s smaller 3-methylphenyl group.
Anticancer and Enzymatic Activity
- Pyridazinone-piperazine hybrids () demonstrated anticancer activity via topoisomerase inhibition. The target compound’s sulfonylpropargyl motif could similarly interfere with enzyme function but requires empirical validation.
- Phosphodiesterase Inhibitors () : Sulfonylpiperazines are key in PDE5 inhibition (e.g., sildenafil analogues). The target compound’s substituents may position it for PDE isoform selectivity studies.
Biological Activity
1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine, with the chemical formula , is a piperazine derivative that exhibits potential biological activities. The compound is characterized by the presence of a sulfonyl group and a prop-2-ynyl substituent on the piperazine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular structure of 1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine is depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.5 g/mol |
| CAS Number | 1645484-45-2 |
The biological activity of 1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine is primarily attributed to its interaction with specific enzymes and receptors. Research suggests that this compound may modulate the activity of various biological pathways, particularly those involved in inflammation and cell proliferation:
- Enzyme Inhibition : The compound is believed to inhibit enzymes that play critical roles in inflammatory responses, potentially leading to reduced inflammation.
- Receptor Interaction : It may interact with receptors in the immune system, influencing immune responses and offering potential therapeutic benefits in diseases characterized by excessive inflammation.
Biological Activities
1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro and in vivo, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Research has suggested that modifications to the piperazine ring can enhance selectivity towards cancer cells, leading to apoptosis (programmed cell death) in certain cancer types.
Case Studies
Several studies have explored the biological effects of 1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine:
- Study on Antimicrobial Effects : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of DNA replication and protein synthesis pathways.
- Anti-inflammatory Research : In an animal model of arthritis, administration of the compound resulted in a significant reduction in swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution for sulfonylpropyl attachment and alkyne functionalization. Key parameters include solvent choice (e.g., DMF or acetonitrile for polar aprotic environments), temperature control (60–80°C for sulfonylation), and catalyst selection (e.g., Pd/C for cross-coupling). Purification via column chromatography with gradients of ethyl acetate/hexane ensures ≥95% purity . Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of intermediates .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry, with characteristic shifts for sulfonyl (δ 3.1–3.3 ppm) and propargyl (δ 2.5–2.7 ppm) groups. Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 405 [M+H⁺]). Purity is assessed via HPLC using a C18 column and UV detection at 254 nm .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer : Initial screening employs radioligand binding assays (e.g., dopamine D₂/D₃ or serotonin 5-HT₁A receptors) to assess affinity (Kᵢ values). Functional activity is tested using cAMP accumulation or calcium flux assays in transfected HEK293 cells. Dose-response curves (1 nM–10 µM) identify EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group position or propargyl chain length) impact target selectivity?
- Methodological Answer : Comparative studies using analogs (e.g., 3-methylphenyl vs. 4-fluorophenyl sulfonyl groups) reveal steric and electronic effects on receptor binding. Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with sulfonyl oxygen). Free-energy perturbation (FEP) calculations quantify ΔΔG values for substituent contributions .
Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives?
- Methodological Answer : Meta-analyses of SAR data across studies account for assay variability (e.g., cell line differences, radioligand concentrations). Orthogonal validation via in vivo models (e.g., rodent locomotor activity for dopamine modulation) clarifies functional relevance. Contradictions in receptor affinity may arise from divergent conformational states (e.g., active vs. inactive receptor conformations) .
Q. How can computational modeling predict off-target interactions or toxicity?
- Methodological Answer : Pharmacophore modeling (Schrödinger Phase) screens for unintended kinase or cytochrome P450 interactions. ADMET predictors (e.g., QikProp) assess blood-brain barrier penetration (logBB > 0.3) and hepatotoxicity (CYP3A4 inhibition). Molecular dynamics simulations (AMBER) evaluate metabolic stability via sulfonyl group hydrolysis rates .
Q. What experimental designs address low solubility in aqueous buffers?
- Methodological Answer : Co-solvent systems (e.g., 10% DMSO/PBS) or cyclodextrin inclusion complexes enhance solubility for in vitro assays. For in vivo studies, prodrug strategies (e.g., esterification of propargyl groups) improve bioavailability. Solubility parameters (logP ≈ 3.5) guide formulation with surfactants (e.g., Tween-80) .
Data Analysis & Reproducibility
Q. How are batch-to-batch variations in synthesis quality controlled?
- Methodological Answer : Strict adherence to SOPs for reaction conditions (e.g., inert atmosphere, moisture control) minimizes variability. Quality control includes comparative NMR spectra and HPLC retention times. Statistical process control (SPC) charts track yield and purity metrics across batches .
Q. What statistical methods validate reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
